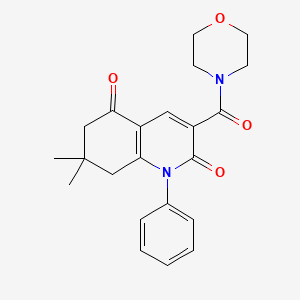![molecular formula C20H21N3S B14922111 4-(2-ethylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14922111.png)
4-(2-ethylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with ethylphenyl and methylphenyl groups attached to a cyclopropyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the ethylphenyl and methylphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethylphenyl and methylphenyl groups via substitution reactions.
Hydrosulfide Introduction: Incorporation of the hydrosulfide group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound may hydrolyze under acidic or basic conditions, leading to the breakdown of the triazole ring or other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.
Scientific Research Applications
4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The ethylphenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity. The hydrosulfide group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
1,2,4-Triazole: The parent compound with a simple triazole ring.
Fluconazole: A triazole antifungal agent with different substituents.
Voriconazole: Another triazole antifungal with a distinct structure.
The uniqueness of 4-(2-ETHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which may confer unique biological properties and applications.
Properties
Molecular Formula |
C20H21N3S |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21N3S/c1-3-14-6-4-5-7-18(14)23-19(21-22-20(23)24)17-12-16(17)15-10-8-13(2)9-11-15/h4-11,16-17H,3,12H2,1-2H3,(H,22,24) |
InChI Key |
YYRNPNSRUBJHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3CC3C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


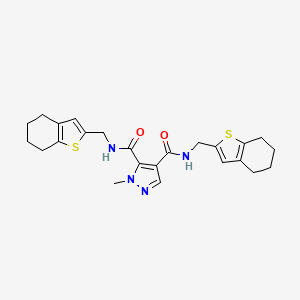

![13-(difluoromethyl)-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922044.png)
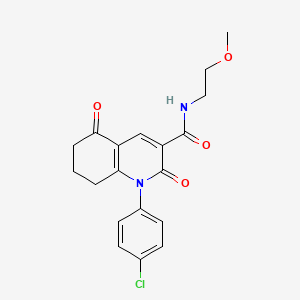
![9-Ethyl-8-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14922062.png)
![2-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B14922064.png)
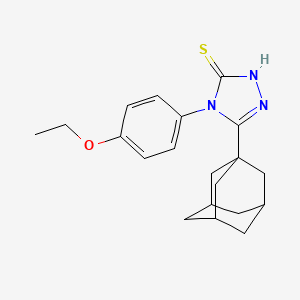
![2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide](/img/structure/B14922068.png)
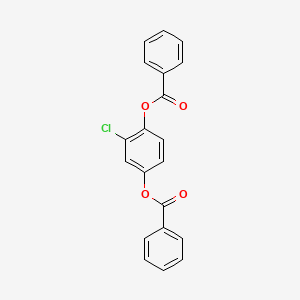
![3-(2,5-Dichlorophenyl)-1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylthiourea](/img/structure/B14922076.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B14922085.png)
![N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14922093.png)
![2-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B14922101.png)
